4-[(Methylamino)methyl]benzoic acid
Overview
Description
4-[(Methylamino)methyl]benzoic acid, also known as N-Methyl-4-aminobenzoic acid, is an important intermediate for the production of pharmaceutical products, dyes, flavors, and preservatives . It has a molecular formula of C8H9NO2 .
Synthesis Analysis
The synthesis of 4-[(Methylamino)methyl]benzoic acid involves adding 7.8 g of compound 4 to a 250 ml reaction flask and dissolving it with 40 ml of methanol. Then, 20 ml of water and 8.31g of 25% sodium hydroxide solution are added dropwise under stirring. After reacting at room temperature for 1 hour, the raw material reaction is detected, and methanol is concentrated and removed .Molecular Structure Analysis
The molecular structure of 4-[(Methylamino)methyl]benzoic acid can be represented by the InChI string:InChI=1S/C8H9NO2/c1-9-7-4-2-6 (3-5-7)8 (10)11/h2-5,9H,1H3, (H,10,11)
. The molecular weight is 151.1626 .
Scientific Research Applications
1. Crystallography and Molecular Structure
4-[(Methylamino)methyl]benzoic acid has been used in crystallography to understand molecular structures. A study by Azumaya et al. (2003) crystallized a cyclic hexamer of 4-(methylamino)benzoic acid, revealing a folded conformation with specific intermolecular contacts in the crystal structure (Azumaya et al., 2003).
2. Thermodynamic Properties
Research by Monte et al. (2010) focused on the thermodynamic properties of 4-[(Methylamino)methyl]benzoic acid, such as vapor pressures and enthalpies of sublimation. This study is important for understanding the physical behavior of the compound under different temperature conditions (Monte et al., 2010).
3. Catalysis
The compound has been utilized in catalysis. Adam and Andas (2007) reported the incorporation of iron and 4-(methylamino)benzoic acid into silica, improving the efficiency of specific chemical reactions, such as the Friedel-Crafts benzylation reaction (Adam & Andas, 2007).
4. Pharmacokinetics Studies
In pharmacokinetics, Xu et al. (2020) investigated the behavior of a derivative of benzoic acid, which includes the 4-[(Methylamino)methyl] group, in rats. This study provides insight into how similar compounds are processed in biological systems (Xu et al., 2020).
5. Spectroscopic Analysis
Takač and Vikić Topić (2004) conducted FT-IR and NMR spectroscopic studies of derivatives of salicylic acid, which include the 4-[(Methylamino)methyl] group. Such studies are crucial for understanding the chemical and physical properties of these compounds (Takač & Vikić Topić, 2004).
6. Synthesis of Novel Compounds
The compound has been used as a building block for synthesizing novel chemical entities. Soni et al. (2015) synthesized a new series of compounds using a derivative of 4-[(Methylamino)methyl]benzoic acid as a precursor, exploring their potential as anti-cancer agents (Soni et al., 2015).
Safety And Hazards
properties
IUPAC Name |
4-(methylaminomethyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h2-5,10H,6H2,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWVHRCVITNUYFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CC=C(C=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552517 | |
Record name | 4-[(Methylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Methylamino)methyl]benzoic acid | |
CAS RN |
96084-38-7 | |
Record name | 4-[(Methylamino)methyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552517 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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